molecular formula C16H20BrF2N5O B10925738 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-methylacetamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-methylacetamide

Cat. No.: B10925738
M. Wt: 416.26 g/mol
InChI Key: LSUXZIKUVYBLQY-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-METHYLACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-METHYLACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Bromination: Introduction of the bromo group at the desired position on the pyrazole ring using brominating agents like N-bromosuccinimide (NBS).

    Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Coupling reactions: The final compound is formed through coupling reactions involving the pyrazole derivatives and other functional groups under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups at the bromo position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its biological activity and potential as a lead compound for drug development.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-METHYLACETAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Bromo-substituted compounds: Other compounds with bromo groups at different positions.

    Difluoromethyl derivatives: Compounds containing the difluoromethyl group.

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-METHYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20BrF2N5O

Molecular Weight

416.26 g/mol

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-methylacetamide

InChI

InChI=1S/C16H20BrF2N5O/c1-3-23-7-11(17)12(20-23)8-22(2)14(25)9-24-13-6-4-5-10(13)15(21-24)16(18)19/h7,16H,3-6,8-9H2,1-2H3

InChI Key

LSUXZIKUVYBLQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F)Br

Origin of Product

United States

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